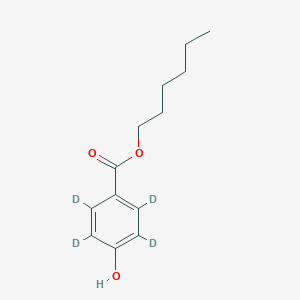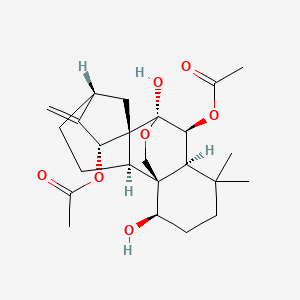
LPS from Escherichia coli O55:B5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LPS from Escherichia coli O55:B5 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O55:B5. It is commonly used to activate toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.
Wissenschaftliche Forschungsanwendungen
Aggregation Behavior and Size
The aggregation behavior and size of lipopolysaccharide (LPS) from Escherichia coli O55:B5 have been a subject of study. Techniques like dynamic light scattering and NMR diffusometry have been used to determine the mean hydrodynamic radius of LPS aggregates. Such knowledge is crucial for designing experiments and interpreting results involving LPS in solution (Bergstrand et al., 2006).
Effects on Body Temperature in Rats
Research has been conducted to understand the effects of Escherichia coli O55:B5 LPS on body temperature in rats. It was observed that this LPS causes a multiphasic and no-dose dependent increase in rectal temperature, indicating its serotype-specific impact on body temperature, which could be related to its structure (Doğan et al., 2000).
Immune System Modulation
A study aimed to investigate the modulatory effect of extracted E. coli LPS on some innate criteria of albino rats. The research concluded that extracted LPS was able to elevate the phagocytic and respiratory burst of blood leukocytes, demonstrating its potential for producing immunomodulation in rats (Al-Aalim et al., 2021).
Conformation Studies
The conformation of single and interacting LPS surfaces bearing O-side chains has been studied using neutron reflectometry. This research is significant as LPS mediates interactions of bacteria with antimicrobial agents and with other bacteria in colonies and biofilms (Rodriguez-Loureiro et al., 2018).
Detection and Interaction Analysis
Research has also been done on the detection of LPS aggregates in native agarose gels and analyzing their interactions with other substances like proteins and peptides. These studies help in understanding the nature of LPS and its role in various biological processes (Rodríguez & Hardy, 2015).
Comparative Biological Activity Studies
The biological activity of LPS from various strains, including Escherichia coli O55:B5, has been compared using different assays. Such studies help in understanding the variability and potency of LPS from different bacterial sources (Rokosz et al., 2003).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




